2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a chlorobenzyl group, and a thiophenylmethyl acetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinazolinone intermediate.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Formation of the Thiophenylmethyl Acetamide Moiety: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine and acetic anhydride under controlled conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl and chlorobenzyl moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the quinazolinone core or the acetamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products
Oxidation Products: Oxidized derivatives of the thiophenylmethyl and chlorobenzyl groups.
Reduction Products: Reduced forms of the quinazolinone core and acetamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound might be explored for its therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core may bind to active sites of enzymes, inhibiting their activity, while the chlorobenzyl and thiophenylmethyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide: Lacks the thiophenylmethyl group, potentially altering its biological activity.
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-methylacetamide: Contains a methyl group instead of the thiophenylmethyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness
The presence of the thiophenylmethyl group in 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding interactions and biological activity. This unique structural feature may confer specific advantages in terms of selectivity and potency in various applications.
Properties
CAS No. |
1223976-13-3 |
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Molecular Formula |
C28H22ClN3O3S |
Molecular Weight |
516.01 |
IUPAC Name |
2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H22ClN3O3S/c29-21-6-3-5-20(15-21)18-31-25-9-2-1-8-24(25)27(34)32(28(31)35)22-12-10-19(11-13-22)16-26(33)30-17-23-7-4-14-36-23/h1-15H,16-18H2,(H,30,33) |
InChI Key |
JOZNBBDUUHXHOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5 |
solubility |
not available |
Origin of Product |
United States |
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